molecular formula C8H15NO2 B167350 3-Piperidin-4-yl-propionic acid CAS No. 1822-32-8

3-Piperidin-4-yl-propionic acid

Cat. No. B167350
Key on ui cas rn: 1822-32-8
M. Wt: 157.21 g/mol
InChI Key: AUYQMCCWFNSFGV-UHFFFAOYSA-N
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Patent
US06515130B1

Procedure details

3-(4-pyridine)acrylic acid (18 kg) was added to 75 kg of water. The resulting suspension was stirred and neutralized (pH 7.5) with 6.8 kg of aqueous ammonia (25%). A slurry of Rh/Al2O3 (0.9 kg) in 5 kg of water was added to the reaction mixture, which was then made inert under nitrogen. The mixture was hydrogenated under a pressure of 3-3.5 bar at 85-95° C. After eight hours, when no further change in pressure was observed, the mixture was cooled to 25-35° C. The catalyst was filtered and washed with 4.0 kg of water. Ammonia and most of the water in the reaction mixture were removed under vacuum at 80-90° C., and the product began to precipitate. Acetonitrile (116 kg) was added and then the mixture was concentrated (ca. 50%) under vacuum. Additional acetonitrile (57.1 kg) was added to aid in crystallization and the reaction mixture was stirred for 1-4 hours at 15-25° C. until precipitation of the product was complete. The product was centrifuged and oven dried under vacuum at 45-55° C. to afford 19.1 kg (100%) of the title compound.
Quantity
18 kg
Type
reactant
Reaction Step One
Name
Quantity
75 kg
Type
solvent
Reaction Step One
Quantity
6.8 kg
Type
reactant
Reaction Step Two
Name
Quantity
5 kg
Type
solvent
Reaction Step Three
Quantity
0.9 kg
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[N:3][CH:2]=1.N>O.[Rh]>[NH:3]1[CH2:4][CH2:5][CH:6]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
18 kg
Type
reactant
Smiles
C1=CN=CC=C1/C=C/C(=O)O
Name
Quantity
75 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.8 kg
Type
reactant
Smiles
N
Step Three
Name
Quantity
5 kg
Type
solvent
Smiles
O
Name
Quantity
0.9 kg
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated under a pressure of 3-3.5 bar at 85-95° C
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with 4.0 kg of water
CUSTOM
Type
CUSTOM
Details
Ammonia and most of the water in the reaction mixture were removed under vacuum at 80-90° C.
CUSTOM
Type
CUSTOM
Details
to precipitate
ADDITION
Type
ADDITION
Details
Acetonitrile (116 kg) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated (ca. 50%) under vacuum
ADDITION
Type
ADDITION
Details
Additional acetonitrile (57.1 kg) was added to aid in crystallization
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1-4 hours at 15-25° C. until precipitation of the product
Duration
2.5 (± 1.5) h
CUSTOM
Type
CUSTOM
Details
oven dried under vacuum at 45-55° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1CCC(CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 kg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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